

An In-depth Technical Guide to Cyclopentanethiol (CAS 1679-07-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopentanethiol*

Cat. No.: *B157770*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol, also known as cyclopentyl mercaptan, is an organosulfur compound with the chemical formula $C_5H_{10}S$.^[1] It is a cyclic thiol characterized by a five-membered cyclopentane ring attached to a sulfhydryl (-SH) group. This colorless to pale yellow liquid possesses a strong, characteristic, and unpleasant odor, often described as alliaceous or reminiscent of garlic and rotten cabbage.^{[1][2]} Despite its potent smell, **Cyclopentanethiol** finds applications as a flavoring agent in the food industry and serves as a versatile intermediate in various chemical syntheses.^{[2][3]} Its utility in organic synthesis stems from the reactivity of the thiol group, making it a valuable building block for the introduction of the cyclopentylthio moiety into more complex molecules.^[2] This guide provides a comprehensive overview of the technical details of **Cyclopentanethiol**, including its chemical and physical properties, spectral data, synthesis methodologies, and analytical procedures, to support its application in research and development.

Chemical and Physical Properties

Cyclopentanethiol is a flammable liquid with limited solubility in water but is soluble in organic solvents such as alcohols and oils.^{[3][4]} A summary of its key physical and chemical properties is presented in the tables below.

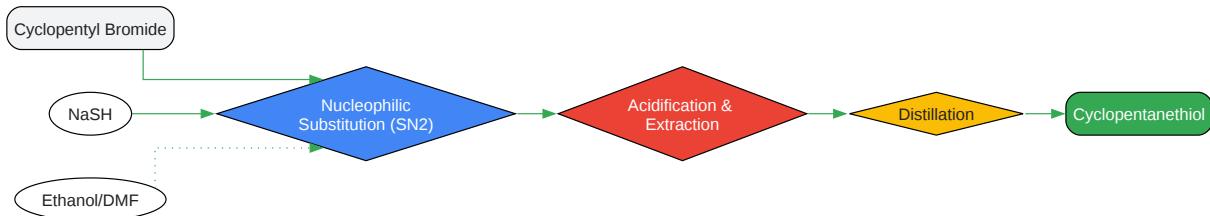
Table 1: General and Physical Properties of Cyclopentanethiol

Property	Value	Source(s)
CAS Number	1679-07-8	[5]
Molecular Formula	C ₅ H ₁₀ S	[1]
Molecular Weight	102.20 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1][4]
Odor	Strong, unpleasant, alliaceous	[1][2]
Density	0.955 g/mL at 25 °C	[6][7]
Boiling Point	129-131 °C at 745 mmHg	[3][6]
Melting Point	-65 °C	[4]
Flash Point	25 °C (77 °F) - closed cup	[6]
Vapor Pressure	1 mmHg at 20 °C	[6]
Solubility in Water	758 mg/L at 25 °C (calculated)	[5][8]
Solubility in Organic Solvents	Soluble in alcohol and oils	[3][4]
Refractive Index (n _{20/D})	1.4902	[6][7]

Table 2: Spectral Data of Cyclopentanethiol

Spectroscopic Technique	Key Data and Observations	Source(s)
¹ H NMR	Spectral data available.	[5]
¹³ C NMR	Spectral data available.	[9]
Mass Spectrometry (MS)	Mass spectral data available in NIST database.	[5]
Infrared (IR) Spectroscopy	IR spectral data available.	[5]
Raman Spectroscopy	Raman spectral data available.	[5]

Synthesis of Cyclopentanethiol

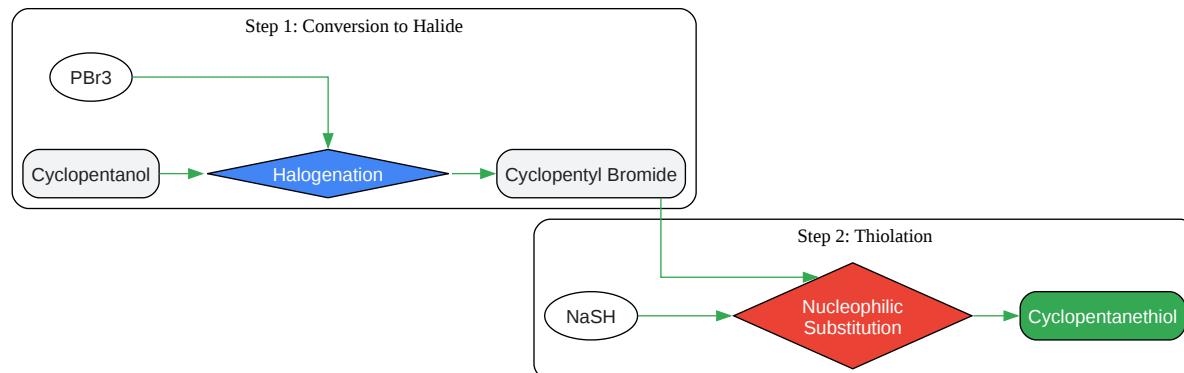

Several synthetic routes have been reported for the preparation of **Cyclopentanethiol**. The most common methods involve the nucleophilic substitution of a cyclopentyl halide with a sulfur nucleophile or the conversion of cyclopentanone.

Synthesis from Cyclopentyl Halides

A prevalent method for synthesizing **Cyclopentanethiol** is the reaction of a cyclopentyl halide, such as cyclopentyl bromide, with a hydrosulfide salt, typically potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).^{[2][3]} This reaction proceeds via an SN2 mechanism.

General Experimental Protocol:

- **Reaction Setup:** A solution of cyclopentyl bromide in a suitable polar aprotic solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Nucleophile Addition:** A solution of sodium hydrosulfide (NaSH) is added to the flask. An excess of the hydrosulfide reagent is often used to minimize the formation of the dialkyl sulfide byproduct.
- **Reaction Conditions:** The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is then acidified with a dilute acid (e.g., HCl) to protonate the thiolate and subsequently extracted with an organic solvent like diethyl ether.
- **Purification:** The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude **Cyclopentanethiol** is then purified by distillation.



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for **Cyclopentanethiol** from Cyclopentyl Bromide.

Synthesis from Cyclopentanol

Cyclopentanethiol can also be prepared from cyclopentanol in a two-step process. First, cyclopentanol is converted to a better leaving group, such as a tosylate or a halide (e.g., cyclopentyl bromide). The resulting intermediate is then reacted with a sulfur nucleophile as described in the previous section. The conversion of cyclopentanol to cyclopentyl bromide can be achieved using reagents like phosphorus tribromide (PBr_3) or thionyl chloride ($SOCl_2$) followed by a halide exchange.

[Click to download full resolution via product page](#)

Figure 2: Two-step synthesis of **Cyclopentanethiol** from Cyclopentanol.

Synthesis from Cyclopentanone

Another synthetic route involves the conversion of cyclopentanone to **Cyclopentanethiol**. This can be achieved through various methods, including the reaction with hydrogen sulfide (H₂S) in the presence of a catalyst or via the formation of a thioketal followed by reduction.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Cyclopentanethiol** are crucial for reproducible results. The following sections provide generalized procedures based on established chemical principles for thiols.

Purification Protocol: Distillation

Due to its relatively low boiling point, distillation is an effective method for purifying **Cyclopentanethiol**.

- Apparatus Setup: Assemble a standard distillation apparatus. Given that thiols can be sensitive to air oxidation, particularly at elevated temperatures, it is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
- Distillation Procedure: The crude **Cyclopentanethiol** is placed in the distillation flask. The flask is heated gently in a heating mantle. The fraction that distills at the boiling point of **Cyclopentanethiol** (129-131 °C at 745 mmHg) is collected.[3][6] For higher boiling impurities, a vacuum distillation might be necessary to lower the boiling point and prevent decomposition.

Analytical Protocols

GC-MS is a powerful technique for the analysis of volatile compounds like **Cyclopentanethiol**.

General GC-MS Parameters:

- Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating thiols.
- Oven Program: A temperature gradient program is typically used, for example, starting at 40 °C, holding for a few minutes, and then ramping up to 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

Sample Preparation:

Samples for GC-MS analysis should be dissolved in a volatile organic solvent, such as dichloromethane or hexane. The concentration should be adjusted to be within the linear range of the detector.

[Click to download full resolution via product page](#)

Figure 3: General workflow for the GC-MS analysis of **Cyclopentanethiol**.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of **Cyclopentanethiol**.

Sample Preparation for NMR:

- Solvent Selection: A deuterated solvent in which the sample is soluble is chosen, typically deuterated chloroform (CDCl_3).
- Sample Concentration: For ¹H NMR, a few milligrams of the sample are dissolved in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required.
- Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Safety and Handling

Cyclopentanethiol is a flammable liquid and should be handled with appropriate safety precautions.[5] It is classified as a flammable liquid (Category 3).[5] Due to its strong and unpleasant odor, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors.[11] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[12]

Applications in Research and Drug Development

The thiol group in **Cyclopentanethiol** is a versatile functional group that can undergo a variety of chemical transformations, making it a useful building block in organic synthesis. It can be used to introduce the cyclopentylthio group into molecules of interest, which can be relevant in the development of new pharmaceutical compounds. The cyclopentyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct applications in drug development are not extensively documented, the use of similar thiol-containing building blocks is a common strategy in medicinal chemistry.

Conclusion

Cyclopentanethiol (CAS 1679-07-8) is a commercially available organosulfur compound with well-defined physical, chemical, and spectral properties. Its synthesis is achievable through several established routes, primarily involving nucleophilic substitution reactions. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals, offering key data and generalized experimental protocols to facilitate the safe and effective use of **Cyclopentanethiol** in a laboratory setting. Further research into its applications, particularly in the synthesis of novel bioactive molecules, may unveil new opportunities for this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. depts.washington.edu [depts.washington.edu]

- 5. mdpi.com [mdpi.com]
- 6. How To [chem.rochester.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. jsstec.org [jsstec.org]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Solved Devise a synthesis to prepare cyclopentanethiol from | Chegg.com [chegg.com]
- 12. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclopentanethiol (CAS 1679-07-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157770#cyclopentanethiol-cas-number-1679-07-8-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com